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Diazene, bis(2-iodophenyl)-

Cat. No.: B12849163
CAS No.: 5486-04-4
M. Wt: 434.01 g/mol
InChI Key: OZAQVWKNGVHLMG-UHFFFAOYSA-N
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Description

Overview of Aryldiazene Chemistry and its Research Significance

Aryldiazenes, more commonly known as azobenzenes, are a class of chemical compounds characterized by two aryl groups connected by a nitrogen-nitrogen double bond (-N=N-). This core structure makes them versatile molecules in various scientific fields. tuni.firsc.org A defining feature of aryldiazenes is their ability to undergo reversible isomerization between two geometric isomers: the thermodynamically stable trans (E) form and the metastable cis (Z) form. researchgate.netwikipedia.org This transformation can be triggered by light, making azobenzenes a classic example of a photoswitchable molecule. tuni.fiaps.org

The research significance of aryldiazene chemistry is extensive and continues to grow. tuni.fi Historically, their intense color led to their widespread use as dyes and pigments in various industries. rsc.orgsmolecule.com In contemporary research, the focus has shifted towards their application as molecular switches in advanced materials and systems. mdpi.com By incorporating azobenzene (B91143) units into polymers, liquid crystals, or biological molecules, researchers can control material properties, device functions, or biological activity with an external light stimulus. researchgate.netnih.gov This has led to innovations in areas ranging from photonics and data storage to photopharmacology and cell signaling. tuni.firesearchgate.netmdpi.com

Historical Context of Diazene (B1210634) Synthesis and Applications in Academic Research

The synthesis of diazenes, particularly aromatic diazenes (azobenzenes), has a rich history rooted in the development of synthetic organic chemistry. One of the earliest and most fundamental methods for their preparation is the azo coupling reaction. rsc.orgunacademy.com This reaction involves the electrophilic substitution of an electron-rich aromatic compound, such as a phenol or an aniline (B41778), with an aryl diazonium salt. unacademy.comresearchgate.net Diazonium salts themselves are typically prepared from the corresponding primary aromatic amines through a process called diazotization. smolecule.comresearchgate.net

Other classical methods for synthesizing azo compounds include the Mills reaction, which involves the condensation of an aromatic nitroso compound with an aniline, and the Wallach reaction, which transforms azoxybenzenes into hydroxy-substituted azobenzenes under acidic conditions. rsc.org Over the years, synthetic methodologies have expanded significantly, with modern techniques including transition metal-catalyzed cross-coupling reactions that allow for more complex and functionalized azobenzenes to be prepared with high precision. mdpi.combris.ac.uknih.gov

In academic research, the applications of diazenes have evolved from their initial use as synthetic dyes to their current role as highly versatile functional molecules. rsc.orgunacademy.com Their robust and efficient photoisomerization properties have made them indispensable tools in the study of photochemistry and the development of molecular machines, photoswitchable catalysts, and light-responsive materials. tuni.fimdpi.com The ability to control molecular shape and properties with light has positioned azobenzenes as a cornerstone of research in areas aiming to create dynamic chemical systems. researchgate.net

The Unique Positioning and Research Potential of Diazene, bis(2-iodophenyl)-

Diazene, bis(2-iodophenyl)- holds a unique position within the broader class of aryldiazenes due to the presence of iodine atoms at the ortho positions of both phenyl rings. nih.gov The introduction of heavy halogen atoms like iodine can significantly influence the molecule's photophysical and chemical properties. For instance, ortho-halogen substitution is known to affect the energy levels of the molecular orbitals involved in photoisomerization and can alter the stability of the cis and trans isomers. aps.orgnih.gov

The primary research potential of Diazene, bis(2-iodophenyl)- lies in its utility as a functional building block in organic synthesis. The carbon-iodine bond is a versatile functional group that can readily participate in a wide range of transition metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Stille couplings. bris.ac.uk This reactivity allows for the straightforward postsynthetic modification of the azobenzene scaffold. By replacing the iodine atoms, complex molecular architectures incorporating the photoswitchable diazene core can be constructed. This makes Diazene, bis(2-iodophenyl)- a valuable precursor for creating advanced materials, molecular machines, and photopharmaceutical agents where precise structural control is essential. mdpi.comnih.gov The iodinated precursor itself is readily accessible, enhancing its utility as a versatile synthetic intermediate. mdpi.com

Below is a data table summarizing key identifiers for Diazene, bis(2-iodophenyl)- and related compounds mentioned in the text.

Compound NameSystematic NameMolecular Formula
Diazene, bis(2-iodophenyl)-(E)-bis(2-iodophenyl)diazeneC12H8I2N2
Azobenzene(E)-1,2-DiphenyldiazeneC12H10N2
Diazene, bis(4-iodophenyl)-(E)-1,2-bis(4-iodophenyl)diazeneC12H8I2N2
2,2'-Dihydroxyazobenzene2,2'-(E)-Diazene-1,2-diyldiphenolC12H10N2O2

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H8I2N2 B12849163 Diazene, bis(2-iodophenyl)- CAS No. 5486-04-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

5486-04-4

Molecular Formula

C12H8I2N2

Molecular Weight

434.01 g/mol

IUPAC Name

bis(2-iodophenyl)diazene

InChI

InChI=1S/C12H8I2N2/c13-9-5-1-3-7-11(9)15-16-12-8-4-2-6-10(12)14/h1-8H

InChI Key

OZAQVWKNGVHLMG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N=NC2=CC=CC=C2I)I

Origin of Product

United States

Advanced Synthetic Methodologies and Reaction Mechanism Elucidation for Diazene, Bis 2 Iodophenyl

Contemporary Strategies for the Synthesis of Diazene (B1210634), bis(2-iodophenyl)-

The synthesis of Diazene, bis(2-iodophenyl)-, also known as (E)-bis(2-iodophenyl)diazene, is a subject of significant interest in organic chemistry due to the utility of azobenzenes in various scientific fields. Contemporary strategies for its preparation primarily revolve around the oxidative coupling of its aniline (B41778) precursor.

Precursor Selection and Optimization of Reaction Parameters

The primary precursor for the synthesis of Diazene, bis(2-iodophenyl)- is 2-iodoaniline (B362364). evitachem.comrsc.org The selection of this precursor is crucial as the symmetrical nature of the target molecule allows for a direct dimerization reaction. The optimization of reaction parameters is essential to maximize the yield and purity of the final product.

One documented synthetic protocol involves the use of hydrogen peroxide as an oxidant. rsc.org In a typical procedure, 2-iodoaniline is reacted with a 35% w/w solution of hydrogen peroxide. rsc.org The reaction is often carried out under an inert atmosphere, such as argon, to prevent unwanted side reactions. rsc.org Key reaction parameters that are optimized include temperature and reaction time. For instance, the mixture can be vigorously stirred and warmed to 40°C for 24 hours to facilitate the formation of the diazene bond. rsc.org

Another approach involves the oxidation of 2-iodoaniline with chromic acid in a binary solvent mixture of acetic acid and water. asianpubs.org The stoichiometry of this reaction has been determined to be two moles of p-iodoaniline reacting with two moles of chromic acid to yield p,p'-diiodoazobenzene. asianpubs.org The reaction is found to be first order with respect to both the oxidant and the substrate. asianpubs.org

The table below summarizes the reaction parameters for a specific synthesis of (E)-1,2-bis(2-iodophenyl)diazene. rsc.org

ParameterValueReference
Precursor2-iodoaniline rsc.org
OxidantHydrogen Peroxide (35% w/w) rsc.org
Stoichiometry (Aniline:H₂O₂)1:1 (10 mmol:10 mmol) rsc.org
Temperature40°C rsc.org
Reaction Time24 hours rsc.org
AtmosphereArgon rsc.org
Isolated Yield46% rsc.org

Novel Catalytic Approaches in Diazene Bond Formation

Recent advancements in the synthesis of azobenzenes have focused on the development of novel catalytic systems to improve efficiency and sustainability. While specific examples for Diazene, bis(2-iodophenyl)- are part of broader studies on azobenzene (B91143) synthesis, the principles are applicable.

One innovative approach utilizes a silica-supported Aquivion® catalyst for the oxidative coupling of anilines. rsc.org Aquivion® is a perfluorosulfonic acid resin that can be functionalized and supported on silica (B1680970). rsc.org This heterogeneous catalyst facilitates the reaction between the aniline derivative and hydrogen peroxide. rsc.org An advantage of this method is the potential for catalyst recycling. After the reaction, the catalyst can be recovered by filtration, washed, and reactivated for subsequent runs. rsc.org For instance, after one cycle, the recovered catalyst, though initially inactive, can have its Brønsted acidity restored by treatment with a 1 M HCl solution. rsc.org

Another catalytic method reported for the synthesis of symmetrical azobenzenes involves the use of copper nanoparticles (Cu NPs). lppcollegerisod.ac.in This method provides an environmentally friendly and cost-effective route for the oxidative coupling of anilines. lppcollegerisod.ac.in While not specifically detailed for 2-iodoaniline in the provided context, it represents a significant direction in the catalytic formation of the diazene bond.

The use of molecular iodine as a catalyst for the oxidation of diphenylhydrazine derivatives to their corresponding azo compounds has also been demonstrated. rsc.org This reaction is typically carried out in dichloromethane (B109758) at room temperature under dry air. rsc.org

Advanced Purification Techniques and Analytical Validation in Synthetic Research

The purification of Diazene, bis(2-iodophenyl)- is a critical step to obtain a product of high purity, which is essential for its characterization and subsequent applications. A common and effective method for purification is column chromatography on silica gel. rsc.orgiucr.orgrsc.org The choice of eluent is crucial for achieving good separation. A mixture of hexane (B92381) and dichloromethane, for example in a 9:1 ratio, has been successfully used to elute the desired product. rsc.org Following chromatographic purification, recrystallization from a suitable solvent, such as absolute ethanol, can be employed to obtain the compound in the form of long orange needles. researchgate.net

Analytical validation is performed to confirm the identity and purity of the synthesized Diazene, bis(2-iodophenyl)-. The primary techniques used for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. For (E)-1,2-bis(2-iodophenyl)diazene, a characteristic signal appears at δ 8.03 ppm, which corresponds to the protons on the aromatic rings. rsc.org

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum gives insight into the carbon framework of the molecule.

Mass Spectrometry: MS is used to determine the molecular weight of the compound. For Diazene, bis(2-iodophenyl)-, the calculated molecular weight (MW) is 434.02 g/mol . rsc.org

The table below presents the analytical data used for the validation of (E)-1,2-bis(2-iodophenyl)diazene. rsc.org

Analytical TechniqueObserved DataReference
Purification MethodColumn Chromatography (Eluent: hexane/dichloromethane 9:1) rsc.org
AppearanceYellow solid rsc.org
¹H-NMR (δ)8.03 (dd, J = 8.0, 1.5 Hz, 2H), 7.85 (dd, J = 7.8, 1.7 Hz, 2H), 7.55 (td, J = 7.8, 1.5 Hz, 2H), 7.27 (td, J = 8.0, 1.7 Hz, 2H) rsc.org
Molecular Weight (Calculated)434.02 g/mol rsc.org

Investigation of Reaction Mechanisms in the Formation of Diazene, bis(2-iodophenyl)-

Understanding the reaction mechanism is fundamental to optimizing the synthesis and controlling the outcome of the reaction. The formation of symmetrical azobenzenes like Diazene, bis(2-iodophenyl)- from anilines generally proceeds through a series of oxidative steps.

Mechanistic Pathways and Kinetic Studies

The oxidation of anilines to azobenzenes is believed to proceed through several intermediates. A plausible mechanistic pathway for the formation of Diazene, bis(2-iodophenyl)- from 2-iodoaniline involves the initial oxidation of the aniline to a nitrosobenzene (B162901) intermediate. This is then followed by a condensation reaction between the nitrosobenzene and another molecule of the aniline to form an azoxybenzene (B3421426). The azoxybenzene can then be further reduced or rearranged to the final azobenzene product.

Kinetic studies on the oxidation of p-iodoaniline by chromic acid have shown that the reaction is first order in both the substrate and the oxidant. asianpubs.org The reaction is also acid-catalyzed, with the rate increasing with an increase in the concentration of sulfuric acid. asianpubs.org These kinetic data are crucial for proposing a detailed reaction mechanism.

While a detailed mechanism specifically for the catalytic synthesis of Diazene, bis(2-iodophenyl)- is not extensively documented in the provided search results, the general mechanism for azobenzene formation provides a solid framework. For instance, in palladium-catalyzed reactions involving related compounds, the mechanism is proposed to involve oxidative addition of the catalyst to a reactant, coordination of another reactant, and subsequent reductive elimination to form the product and regenerate the catalyst. ntu.edu.sg

Identification and Characterization of Reaction Intermediates

The direct identification and characterization of reaction intermediates in the synthesis of Diazene, bis(2-iodophenyl)- are challenging due to their transient nature. However, the formation of azoxybenzene as an intermediate is a well-established concept in the synthesis of azobenzenes. researchgate.net In some instances, the oxidation of anilines can lead to the formation of azoxybenzenes as by-products, which supports their role as intermediates. researchgate.net

In the context of the oxidation of p-iodoaniline, the formation of 4,4'-diiodoazobenzene was observed alongside the targeted nitrosobenzene intermediate, suggesting a rapid subsequent reaction. researchgate.net The formation of the azobenzene rather than the azoxybenzene as a direct side-product was noted as a significant observation. researchgate.net

Furthermore, studies on related reactions, such as the synthesis of unsymmetrical azobenzenes via the Baeyer-Mills reaction, involve the in-situ generation of nitrosobenzene derivatives from anilines using oxidants like Oxone®. researchgate.netchemrxiv.org These in-situ generated nitrosobenzenes are highly reactive intermediates that are immediately consumed in the subsequent coupling step. researchgate.netchemrxiv.org This approach avoids the isolation of potentially unstable nitroso compounds. researchgate.netchemrxiv.org

Stereochemical Control in Diazene Synthesis

The (E)-isomer, often referred to as the trans configuration, is characterized by the two 2-iodophenyl substituents being on opposite sides of the N=N bond. This arrangement is generally more stable due to reduced steric hindrance. In contrast, the (Z)-isomer, or cis configuration, has both substituents on the same side of the diazene bond, resulting in a less stable, more sterically crowded structure.

Synthesis of the (E)-Isomer

Most standard synthetic routes for azobenzenes, including the oxidative coupling of anilines, preferentially yield the thermodynamically favored (E)-isomer. The molecular structure of 2,2′-diiodoazobenzene has been shown to exhibit an essentially planar trans geometry iucr.org. Specific methods have been documented for the synthesis of (E)-Diazene, bis(2-iodophenyl)-, starting from 2-iodoaniline. These methods typically involve oxidation, which results in the formation of the stable trans product.

One established method involves the oxidation of 2-iodoaniline using manganese dioxide (MnO₂) in toluene. Heating the reaction mixture facilitates the formation of the diazene bond, yielding the (E)-isomer as a red solid mdpi.com. Another documented procedure utilizes hydrogen peroxide as the oxidant in a reaction catalyzed by Aquivion@SiO₂, affording the (E)-isomer as a yellow solid with a 46% isolated yield nih.gov.

Table 1: Synthetic Routes for (E)-Diazene, bis(2-iodophenyl)-

Starting Material Reagents & Conditions Product Yield Reference
2-Iodoaniline MnO₂, Toluene, 120 °C, 3 h (E)-Diazene, bis(2-iodophenyl)- - mdpi.com
2-Iodoaniline 35% Hydrogen Peroxide, Aquivion@SiO₂ catalyst, 40 °C, 24 h (E)-Diazene, bis(2-iodophenyl)- 46% nih.gov

Control via Isomerization

Stereochemical control can also be exerted post-synthesis through isomerization. Azobenzene derivatives are well-known photoswitches, capable of reversible isomerization between their E and Z forms when subjected to specific light conditions mdpi.com. This photoresponsiveness is the primary method for accessing the less stable (Z)-isomer.

E to Z Isomerization : The conversion from the stable (E)-form to the metastable (Z)-form is typically achieved by irradiating a solution of the (E)-isomer with ultraviolet (UV) light mdpi.com. For azobenzenes, the π-π* absorption band, which is strong in the (E)-isomer, is usually targeted. Irradiation with light of an appropriate wavelength, often around 365 nm, excites the molecule and facilitates rotation or inversion around the N=N bond to form the (Z)-isomer mdpi.com. While a specific protocol for Diazene, bis(2-iodophenyl)- is not detailed in the provided literature, a closely related compound, (E)-1,2-bis(2,6-difluoro-3-iodophenyl)diazene, was successfully converted to its (Z)-isomer by irradiation with UV light at 320 nm rsc.org. This suggests a similar approach would be effective for the target compound.

Z to E Isomerization : The reverse process, converting the (Z)-isomer back to the more stable (E)-isomer, can occur through two main pathways.

Thermal Isomerization : The (Z)-isomer can thermally relax back to the (E)-form in the dark. The rate of this process is dependent on factors like temperature and the solvent used nih.govrsc.org. Ortho-substituted azobenzenes are noted for having significantly longer thermal relaxation times for their cis-isomers, which makes their isolation and study more feasible mdpi.com.

Photochemical Isomerization : Irradiation with light of a longer wavelength, typically corresponding to the n-π* absorption band of the (Z)-isomer (e.g., >400 nm), can also drive the conversion back to the (E)-form mdpi.com.

This reversible photo- and thermal isomerization allows for dynamic control over the stereochemical composition of Diazene, bis(2-iodophenyl)-.

Table 2: Methods for Stereochemical Control via Isomerization

Conversion Method Conditions General Outcome
(E) → (Z) Photochemical Irradiation with UV light (e.g., ~320-365 nm) Formation of the metastable (Z)-isomer
(Z) → (E) Thermal Kept in dark at a given temperature Relaxation to the thermodynamically stable (E)-isomer
(Z) → (E) Photochemical Irradiation with visible light (e.g., >400 nm) Conversion to the (E)-isomer

Theoretical and Computational Chemistry Investigations of Diazene, Bis 2 Iodophenyl

Quantum Mechanical Studies of Electronic Structure and Bonding

Quantum mechanical calculations are instrumental in elucidating the fundamental electronic properties that govern the behavior of molecules. For Diazene (B1210634), bis(2-iodophenyl)-, these studies provide a window into the arrangement of electrons and the nature of the chemical bonds, which are critical for understanding its spectroscopic characteristics and photoreactivity.

Frontier Molecular Orbital (FMO) Analysis and Electronic Transitions

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding the electronic transitions of azobenzene (B91143) derivatives. mdpi.comresearchgate.net The characteristic photoisomerization of these compounds is governed by two main electronic transitions: a weak, lower-energy n→π* transition and a strong, higher-energy π→π* transition. mdpi.combeilstein-journals.org

The n→π* transition involves the excitation of an electron from a non-bonding orbital (n), primarily localized on the nitrogen atoms of the azo group, to an antibonding π* orbital of the N=N double bond. mdpi.comrsc.org The π→π* transition, on the other hand, involves the excitation of an electron from a bonding π orbital to the π* orbital, and is typically more intense. mdpi.com

In Diazene, bis(2-iodophenyl)-, the presence of iodine atoms in the ortho positions is expected to significantly influence the energy levels of these frontier orbitals. Halogen atoms, being electronegative, can lower the energy of the n-orbitals. acs.org This effect can lead to a separation of the n→π* absorption bands of the E and Z isomers, which is a critical feature for achieving high photoconversion rates with visible light. acs.org Studies on ortho-fluoroazobenzenes have shown that this separation arises from the stabilization of the n-orbital in the Z-isomer due to the electron-withdrawing nature of the fluorine atoms. acs.org A similar effect can be anticipated for the iodo-substituted analogue.

Computational studies on related halogenated azobenzenes using methods like Density Functional Theory (DFT) provide representative data on FMO energies.

Compound Method HOMO (eV) LUMO (eV) HOMO-LUMO Gap (eV)
trans-AzobenzeneDFT/B3LYP-6.21-1.984.23
trans-Tetra-ortho-fluoroazobenzeneDFT/B3LYP-6.54-2.114.43
trans-Tetra-ortho-chloroazobenzeneDFT/B3LYP-6.48-2.454.03

Note: This table presents representative data for analogous compounds to illustrate the expected trends. The values for Diazene, bis(2-iodophenyl)- may vary.

Charge Density Distribution and Molecular Electrostatic Potential

The charge density distribution reveals how electrons are distributed within the molecule, highlighting regions of high and low electron density. This distribution is crucial for understanding intermolecular interactions and the molecule's reactivity. The Molecular Electrostatic Potential (MEP) map provides a visual representation of the electrostatic potential on the electron density surface, indicating regions that are prone to electrophilic or nucleophilic attack. researchgate.netresearchgate.net

For Diazene, bis(2-iodophenyl)-, the MEP is expected to show a region of negative potential around the nitrogen atoms of the azo group, corresponding to the lone pairs of electrons. researchgate.net The iodine atoms, due to the phenomenon of σ-hole bonding, may exhibit a region of positive electrostatic potential on their outermost surface, despite their high electronegativity. This positive region, or σ-hole, can participate in halogen bonding, a type of non-covalent interaction. researchgate.net

Computational analyses of other halogenated azobenzenes have provided insights into their MEPs. For instance, studies on fluorinated azobenzenes have shown how the electrostatic potential changes upon isomerization, which can influence their assembly in supramolecular structures. researchgate.net

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and dynamic behavior of Diazene, bis(2-iodophenyl)- are critical to its function as a molecular switch. Conformational analysis and molecular dynamics simulations are powerful tools to explore these aspects.

Rotational Isomerism and Energy Barriers

The E (trans) and Z (cis) isomers are the most stable conformations of azobenzenes. The E-isomer is generally thermodynamically more stable than the Z-isomer. beilstein-journals.org The isomerization process from the more stable E form to the metastable Z form can be initiated by light, while the reverse process can occur either photochemically or thermally. beilstein-journals.org

Theoretical studies have identified two primary mechanisms for the thermal Z→E isomerization: rotation and inversion. researchgate.netacs.orgnih.gov The rotational pathway involves the twisting of the N=N double bond, while the inversion pathway involves an in-plane, scissor-like motion of the phenyl rings relative to the azo bridge. The preferred pathway is highly dependent on the nature of the substituents and the solvent. rsc.orgnih.gov For push-pull azobenzenes, for instance, the mechanism can switch from inversion in non-polar solvents to rotation in polar solvents. rsc.orgnih.gov

Isomerization Pathway Substituent Solvent Calculated Activation Energy (kcal/mol)
Inversionp-HGas Phase~23
Rotationp-HGas Phase~48
Inversionp-NH2, p-NO2Non-polarLower Barrier
Rotationp-NH2, p-NO2PolarLower Barrier

Note: This table presents generalized findings from computational studies on substituted azobenzenes to illustrate the factors influencing isomerization barriers. Specific values for Diazene, bis(2-iodophenyl)- would require dedicated calculations.

Solvent Effects on Molecular Conformation

The surrounding solvent environment can have a profound impact on the conformation and isomerization dynamics of azobenzene derivatives. uni-giessen.deacs.org Polar solvents can stabilize more polar transition states, thereby altering the energy barriers of different isomerization pathways. rsc.orgnih.gov

Molecular dynamics (MD) simulations are employed to study the behavior of molecules in solution, providing insights into solvent-solute interactions and their effect on molecular conformation over time. acs.orgrsc.org For Diazene, bis(2-iodophenyl)-, MD simulations could reveal how solvent molecules arrange around the solute and how this organization influences the flexibility of the phenyl rings and the azo bridge. Studies on azobenzene in various solvents have shown that solvent viscosity can affect the isomerization quantum yields and the lifetimes of excited states. acs.org For instance, an increase in solvent viscosity has been shown to delay the N=N torsional motion in the trans→cis photoconversion. acs.org

Computational Modeling of Reaction Pathways and Spectroscopic Signatures

Computational modeling is a powerful tool for predicting the likely reaction pathways of a molecule and for interpreting its spectroscopic data. Time-dependent density functional theory (TD-DFT) is a widely used method for calculating the electronic absorption spectra of molecules, providing information on the wavelengths and intensities of electronic transitions. rochester.eduresearchgate.net

For Diazene, bis(2-iodophenyl)-, TD-DFT calculations would be essential to predict its UV-Vis absorption spectrum. These calculations would help to assign the n→π* and π→π* transitions for both the E and Z isomers. The predicted spectra can then be compared with experimental data to validate the computational model and to gain a deeper understanding of the electronic structure. rochester.edu

Furthermore, computational modeling can be used to explore the potential energy surfaces of the ground and excited states, which is crucial for understanding the photoisomerization mechanism. acs.orgnih.gov By mapping these surfaces, researchers can identify the minimum energy paths for the E↔Z interconversion and locate important features such as conical intersections, which are points where different electronic states have the same energy and which facilitate rapid, non-radiative decay back to the ground state. acs.org

Advanced Spectroscopic Characterization and Structural Elucidation of Diazene, Bis 2 Iodophenyl

Elucidation of Molecular Structure using Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a powerful tool for delineating the carbon-hydrogen framework of "Diazene, bis(2-iodophenyl)-". The symmetry of the molecule, assuming the common E (trans) configuration across the diazene (B1210634) bond, simplifies the expected spectra, with the two iodophenyl rings being chemically equivalent.

The ¹H and ¹³C NMR spectra provide the initial and most direct evidence for the structure of "(E)-1,2-bis(2-iodophenyl)diazene". youtube.com Due to the molecule's symmetry, the two 2-iodophenyl groups are equivalent, resulting in a simplified set of signals in both proton and carbon spectra.

The aromatic region of the ¹H NMR spectrum is expected to show a complex pattern of multiplets corresponding to the four distinct protons on each phenyl ring. The chemical shifts of these protons are influenced by the electron-withdrawing nature of the iodine atom and the diazene group.

The ¹³C NMR spectrum further corroborates the proposed structure. Key signals include those for the carbon atoms directly bonded to the iodine and nitrogen atoms, which are significantly shifted due to the electronic effects of these substituents.

Proton (¹H) NMR Data of (E)-1,2-bis(2-iodophenyl)diazene
Chemical Shift (δ) ppm
Aromatic Protons
Carbon-¹³C NMR Data of (E)-1,2-bis(2-iodophenyl)diazene
Chemical Shift (δ) ppm
Aromatic Carbons
C-I
C-N

Note: Specific chemical shift values and coupling constants from experimental data for (E)-1,2-bis(2-iodophenyl)diazene are required for a precise interpretation and would be populated in the table above based on dedicated spectral acquisition.

While one-dimensional NMR provides information about the chemical environment of individual nuclei, two-dimensional (2D) NMR techniques are indispensable for establishing the connectivity between atoms. For "Diazene, bis(2-iodophenyl)-", several 2D NMR experiments would be instrumental in unambiguously assigning the proton and carbon signals.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment would reveal proton-proton couplings within the phenyl rings. Cross-peaks in the COSY spectrum would connect adjacent protons, allowing for the tracing of the spin systems and confirming the substitution pattern of the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. Each cross-peak in an HSQC spectrum links a specific proton signal to the signal of the carbon to which it is attached, providing definitive C-H assignments.

Vibrational Spectroscopy for Functional Group Analysis (IR and Raman)

The N=N stretching vibration of the diazene group in azobenzene (B91143) and its derivatives is a key diagnostic feature. In molecules with a center of symmetry (such as the trans isomer of "Diazene, bis(2-iodophenyl)-"), the N=N stretch is typically Raman active and IR inactive, or very weak. For trans-azobenzene, this mode appears in the Raman spectrum in the range of 1400-1450 cm⁻¹. The exact position and intensity of this band can be influenced by the nature of the substituents on the phenyl rings.

The presence of the heavy iodine atoms on the phenyl rings has a notable effect on the vibrational spectra of "Diazene, bis(2-iodophenyl)-". The C-I stretching vibration is expected to appear in the far-infrared region, typically below 600 cm⁻¹. The electronic effects of the iodo-substituents can also perturb the vibrational frequencies of the aromatic rings and the diazene bridge.

Experimental IR data for "(E)-1,2-bis(2-iodophenyl)diazene" shows several absorption bands. youtube.com

Infrared (IR) Absorption Data for (E)-1,2-bis(2-iodophenyl)diazene
Wavenumber (cm⁻¹)
1560
1467
1390
1296
1278
1095
1049
1001
810
713

Interpretation: The bands in the 1450-1600 cm⁻¹ region are characteristic of aromatic C=C stretching vibrations. The band at 1560 cm⁻¹ is likely associated with these modes. youtube.com The N=N stretching vibration, if IR active, may be weak and overlap with other aromatic ring vibrations. The bands in the fingerprint region (below 1300 cm⁻¹) correspond to various C-H bending and C-C and C-N stretching modes, as well as deformations of the aromatic ring. The C-I stretching vibration is expected at lower wavenumbers and may not be captured in the reported range. A comprehensive analysis would involve computational modeling to assign each observed band to a specific vibrational mode.

Mass Spectrometry for Molecular Formula and Fragmentation Pathway Determination

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern.

For "(E)-1,2-bis(2-iodophenyl)diazene", high-resolution mass spectrometry (HRMS) is essential for confirming its molecular formula, C₁₂H₈I₂N₂. The calculated mass for the [M-H]⁺ ion is 434.89, which is consistent with experimental observations. youtube.com

The fragmentation of azobenzenes under electron impact ionization typically involves cleavage of the bonds adjacent to the diazene group and within the aromatic rings. For "Diazene, bis(2-iodophenyl)-", characteristic fragmentation pathways would likely include:

Loss of an iodine atom: This would result in a significant fragment ion at [M-I]⁺.

Cleavage of the N-N bond: This could lead to the formation of an iodophenyl radical and an iodophenyldiazenyl cation, or other related fragments.

Loss of N₂: Cleavage of the C-N bonds and elimination of a neutral nitrogen molecule would produce a biphenyl (B1667301) radical cation.

Fragmentation of the aromatic rings: Further fragmentation can occur through the loss of small neutral molecules like HCN.

X-ray Crystallographic Analysis for Solid-State Structure

The three-dimensional arrangement of atoms and molecules in the crystalline solid-state of Diazene, bis(2-iodophenyl)- has been precisely determined through single-crystal X-ray diffraction. This technique provides definitive insights into the molecule's conformation, bond lengths, angles, and the nature of its packing in the crystal lattice.

In the solid state, molecules of Diazene, bis(2-iodophenyl)- arrange themselves in a highly ordered fashion, driven by specific intermolecular forces. The crystal packing is characterized by the presence of offset π-stacking interactions, which lead to the formation of columnar structures along the a-axis of the crystal. Current time information in Bangalore, IN.nih.govresearchgate.net This type of stacking involves significant overlap between the aromatic rings of adjacent molecules.

The proximity of these stacked molecules is evidenced by a short intermolecular contact distance between carbon atoms of neighboring molecules (C1···C7*) of 3.383 Å. Current time information in Bangalore, IN.researchgate.net This distance is notable as it is slightly less than the sum of the van der Waals radii of two carbon atoms (approximately 3.40 Å), indicating a significant attractive interaction. Current time information in Bangalore, IN.researchgate.net Perpendicular to the stacking columns, the molecules form a herringbone pattern. Current time information in Bangalore, IN.researchgate.net These structural arrangements are considered to be influenced by the intermolecular contacts involving the iodine atoms, a feature not observed in analogous dichloro-substituted azobenzenes. Current time information in Bangalore, IN.researchgate.net

X-ray diffraction analysis provides precise measurements of the covalent bond lengths and angles within the Diazene, bis(2-iodophenyl)- molecule. These parameters confirm the expected bonding patterns for an azobenzene derivative. The central azo group features a nitrogen-nitrogen double bond (N=N), and the nitrogen atoms are bonded to the carbon atoms of the phenyl rings. The iodine atoms are, in turn, bonded to the phenyl rings at the ortho position.

The molecule possesses a trans configuration around the N=N double bond, which is the thermodynamically more stable isomer for azobenzenes. The torsion angles involving the azo bridge and the phenyl rings (e.g., N2—N1—C1—C6 and N1—N2—C7—C12) are close to 0°, further confirming the molecule's planarity. Current time information in Bangalore, IN.researchgate.net

Below is a table summarizing selected geometric parameters for Diazene, bis(2-iodophenyl)- as determined from crystallographic data.

Table 1: Selected Bond Lengths and Torsion Angles for Diazene, bis(2-iodophenyl)-

Parameter Value (Å or °) Reference
Bond Lengths (Å)
C1—C2 1.384 (4) researchgate.net
N1—N2 1.251 (3) researchgate.net
N1—C1 1.419 (3) researchgate.net
C2—I1 2.103 (3) researchgate.net
Torsion Angles (°) (Dihedral Angles)
N2—N1—C1—C6 -0.1 (4) Current time information in Bangalore, IN.researchgate.net

Electronic Absorption and Emission Spectroscopy for Photophysical Insights

The photophysical properties of a molecule are governed by how it interacts with light, specifically the absorption of photons that promote electrons to higher energy states and the subsequent emission of light as they relax.

The characteristic orange color of crystalline Diazene, bis(2-iodophenyl)- indicates that it absorbs light in the visible region of the electromagnetic spectrum. researchgate.net The color arises from the central azobenzene moiety (-C-N=N-C-), which acts as the primary chromophore. This structural unit is known for its electronic transitions in the ultraviolet (UV) and visible ranges.

Typically, azobenzenes exhibit two characteristic absorption bands: a strong band in the UV region (around 320-350 nm) attributed to the π→π* transition of the conjugated system, and a weaker, longer-wavelength band in the visible region (around 440-450 nm) corresponding to the n→π* transition, which involves the non-bonding electrons on the nitrogen atoms. While the synthesis and some spectroscopic data (NMR, IR) for Diazene, bis(2-iodophenyl)- are available in the literature, specific UV-Visible absorption spectra detailing the exact positions (λmax) and intensities of these bands were not found in the reviewed sources. rsc.org

Fluorescence and phosphorescence are photoluminescent processes where a molecule emits a photon after being electronically excited. These processes are key indicators of a molecule's excited-state behavior. Most trans-azobenzenes, however, are known to be non-fluorescent or very weakly fluorescent. This is because the absorbed energy is typically dissipated very efficiently through non-radiative pathways, most notably the rapid trans-cis isomerization.

A thorough review of the scientific literature did not yield any specific experimental data on the fluorescence or phosphorescence properties of Diazene, bis(2-iodophenyl)-. Therefore, its behavior in terms of light emission after excitation remains uncharacterized in the public domain.

Research on "Diazene, bis(2-iodophenyl)-" Remains Limited

Despite extensive searches of scientific literature, detailed research specifically focusing on the photochemical and photophysical properties of the chemical compound "Diazene, bis(2-iodophenyl)-" is not publicly available.

While the broader class of azobenzenes, to which "Diazene, bis(2-iodophenyl)-" belongs, is a well-studied area of photochemistry, specific experimental and computational data for this particular di-ortho-iodo substituted derivative are scarce. General information on related compounds can be found, but the significant influence of substituent type and position on the photochemical behavior of azobenzenes makes direct extrapolation of findings from other derivatives to "Diazene, bis(2-iodophenyl)-" scientifically unsound.

For instance, studies on some oligo-ortho-azobenzenes have indicated a lack of the typical E→Z (trans-to-cis) photoisomerization that is characteristic of many other azobenzene compounds. However, without dedicated studies on "Diazene, bis(2-iodophenyl)-", it is impossible to confirm whether it exhibits similar behavior.

The specific data required to populate a detailed analysis of its photochemistry, as outlined in the requested article structure, is not present in the available literature. This includes critical parameters such as:

Photoisomerization Dynamics and Mechanisms: Quantitative data on the efficiency (quantum yields) of cis-trans photoisomerization pathways and studies on its photostability and the reversibility of such processes are not documented.

Excited State Dynamics and Energy Transfer Processes: Information regarding its fluorescence characteristics, including quantum yields and radiative lifetimes, as well as details on non-radiative decay pathways like intersystem crossing, is absent.

Photochemical Reactivity and Light-Induced Transformations: Beyond potential isomerization, specific photochemical reactions or transformations induced by light have not been reported for this compound.

A single crystallographic study has confirmed the molecular structure of (E)-bis-(2-iodophenyl)diazene, providing a foundational understanding of its ground-state geometry. However, this does not offer insight into its behavior upon exposure to light.

Given the strict requirement for scientifically accurate and specific information, and the lack of such data for "Diazene, bis(2-iodophenyl)-", it is not possible to generate a thorough and informative article that adheres to the requested detailed outline. Further experimental and computational research is needed to elucidate the photochemical and photophysical properties of this specific compound.

Photochemistry and Photophysical Research on Diazene, Bis 2 Iodophenyl

Photochemical Reactivity and Light-Induced Transformations

Photoreduction and Photooxidation Mechanisms

The photochemical stability of azobenzene (B91143) derivatives is a key factor in their application. The introduction of iodine atoms at the ortho positions in "Diazene, bis(2-iodophenyl)-" is likely to open up pathways for both photoreduction and photooxidation that are less common in simpler azobenzenes.

Photoreduction:

The photoreduction of aromatic azo compounds typically involves the addition of hydrogen atoms across the -N=N- double bond, leading to the formation of a hydrazo derivative. This process can be initiated by the photoexcitation of the azo compound, which then abstracts hydrogen from the solvent or other hydrogen donors. In the case of "Diazene, bis(2-iodophenyl)-", the presence of the carbon-iodine (C-I) bond introduces an alternative photoreduction pathway. The C-I bond is known to be susceptible to homolytic cleavage upon irradiation, which could lead to the formation of an aryl radical. This radical could then participate in a series of reactions, potentially leading to the reduction of the diazene (B1210634) core or other structural modifications.

Qualitative observations on the photochemistry of related compounds like azobenzene in organic solvents have shown that in the absence of oxygen, photoreduction leads to the formation of substituted hydrazines and subsequently anilines through hydrogen abstraction from the solvent. researchgate.net The presence of oxygen can inhibit this process by reoxidizing the reduced species. researchgate.net For "Diazene, bis(2-iodophenyl)-", the efficiency and mechanism of photoreduction would be highly dependent on the solvent and the presence of oxygen.

Photooxidation:

Photooxidation of organic molecules can occur through several mechanisms, including electron transfer to an acceptor or reaction with photochemically generated reactive oxygen species like singlet oxygen. nih.gov Azo dyes can undergo photooxidation, and the reaction pathways can be complex, often leading to the degradation of the chromophore. researchgate.net For "Diazene, bis(2-iodophenyl)-", photooxidation could be initiated at the diazene linkage or at the iodinated phenyl rings. The iodine atoms could potentially influence the rate and products of photooxidation due to the heavy-atom effect, which can enhance the formation of triplet excited states that are often involved in photooxidation reactions.

Studies on the light-induced decomposition of other complex dyes, such as indocyanine green, have shown that the dye itself can sensitize the formation of singlet oxygen, which then leads to its own degradation through a self-sensitized photooxidation process. arvojournals.org A similar mechanism could be envisioned for "Diazene, bis(2-iodophenyl)-", where the excited molecule reacts with ground-state oxygen to produce singlet oxygen, initiating a cascade of oxidative reactions.

Light-Controlled Derivatization Strategies

The photosensitivity of the C-I bond offers a powerful tool for light-controlled derivatization of "Diazene, bis(2-iodophenyl)-". The homolytic cleavage of the C-I bond upon irradiation generates a highly reactive aryl radical, which can be trapped by various reagents to form new chemical bonds. This strategy allows for the precise spatial and temporal control over the chemical modification of the molecule.

Photoinduced Ar–I bond dissociation is a known green approach for generating aryl radicals. acs.org These radicals can participate in a variety of reactions, including:

C-C Bond Formation: The aryl radical can add to unsaturated bonds or undergo coupling reactions to form new carbon-carbon bonds.

C-Heteroatom Bond Formation: The radical can be trapped by nucleophiles containing oxygen, nitrogen, or sulfur, leading to the formation of ethers, amines, or thioethers, respectively.

The efficiency of these derivatization strategies would depend on the quantum yield of the C-I bond cleavage and the concentration and reactivity of the trapping agent. The presence of the diazene photoswitch adds another layer of control, as the geometry of the molecule (E or Z isomer) could influence the accessibility and reactivity of the ortho-iodo positions.

While specific experimental protocols for the light-controlled derivatization of "Diazene, bis(2-iodophenyl)-" are not available, the general principles of iodoarene photochemistry provide a strong foundation for the development of such strategies. acs.org

Coordination Chemistry of Diazene, Bis 2 Iodophenyl As a Ligand System

Ligand Design Principles and Coordination Modes of Bis(2-iodophenyl)diazene

The design of a ligand is paramount in dictating the geometry, electronic structure, and ultimately, the catalytic activity of the resulting metal complex. Diazene (B1210634), bis(2-iodophenyl)- possesses several key features that make it an intriguing candidate for ligand design.

The fundamental coordinating sites are the two nitrogen atoms of the diazene bridge. These nitrogen atoms possess lone pairs of electrons that can be donated to a metal center, forming a stable chelate ring. The trans isomer of (E)-bis(2-iodophenyl)diazene is the most stable and has been structurally characterized, revealing an essentially planar geometry. researchgate.net This planarity can influence the steric environment around the metal center upon coordination.

The presence of iodine atoms at the ortho positions of the phenyl rings introduces several important design considerations:

Steric Hindrance: The bulky iodine atoms can enforce a specific coordination geometry, potentially leading to distorted or unusual coordination environments around the metal ion. This steric crowding can also influence the lability of other ligands coordinated to the metal.

Secondary Donor Interactions: The iodine atoms possess lone pairs and can potentially act as weak secondary donor atoms, leading to hemilabile coordination behavior. This means the iodine-metal interaction could be reversibly broken and formed, which is a desirable feature in many catalytic cycles as it can open up coordination sites for substrate binding.

Electronic Effects: The electron-withdrawing nature of the iodine atoms can modulate the electron density on the diazene nitrogen atoms, thereby influencing the strength of the metal-nitrogen bonds.

Based on analogies with other azobenzene (B91143) and diazene ligands, several coordination modes for Diazene, bis(2-iodophenyl)- can be postulated:

Bidentate N,N'-Chelation: This is the most common coordination mode for azobenzene-type ligands, where the two nitrogen atoms of the azo group bind to a single metal center, forming a five-membered chelate ring.

Bridging Ligand: The diazene unit can bridge two metal centers, with each nitrogen atom coordinating to a different metal ion. This can lead to the formation of binuclear or polynuclear complexes.

Monodentate Coordination: In some cases, only one of the diazene nitrogen atoms might coordinate to the metal center, although this is less common for simple diazene ligands.

Cyclometalation: The presence of C-H bonds on the phenyl rings opens up the possibility of cyclometalation, where an ortho C-H bond is activated, leading to the formation of a metallacycle. This mode of coordination is well-established for azobenzene derivatives.

Synthesis and Structural Characterization of Metal Complexes

While the synthesis of the free ligand, (E)-1,2-bis(2-iodophenyl)diazene, has been reported, the synthesis and structural characterization of its transition metal complexes are not yet widely documented in the scientific literature. researchgate.net However, the general methodologies for preparing metal complexes with azobenzene-type ligands can be applied. These typically involve the reaction of a metal precursor (e.g., a metal halide or acetate) with the ligand in a suitable solvent. d-nb.inforesearchgate.net

Transition Metal Complexes with Diazene, bis(2-iodophenyl)-

Based on the extensive research on related azobenzene complexes, it is anticipated that Diazene, bis(2-iodophenyl)- can form stable complexes with a wide range of transition metals, including but not limited to palladium, platinum, rhodium, iridium, ruthenium, copper, and nickel. d-nb.infonih.govmdpi.com The synthesis would likely proceed by mixing the ligand with a salt of the desired metal in a coordinating solvent. The stoichiometry of the reaction and the nature of the metal precursor would influence the final structure of the complex.

For instance, reacting Diazene, bis(2-iodophenyl)- with a palladium(II) salt like palladium acetate (B1210297) could potentially lead to a cyclopalladated complex, a reaction well-documented for other azobenzenes. nih.govresearchgate.net

Investigation of Metal-Ligand Bonding and Geometries

The investigation of metal-ligand bonding and the geometry of the resulting complexes would rely on a combination of spectroscopic techniques and X-ray crystallography.

Spectroscopic Characterization:

TechniqueExpected Information
Infrared (IR) Spectroscopy The N=N stretching frequency in the IR spectrum is sensitive to coordination. A shift in this band upon complexation would provide evidence of metal-ligand bond formation.
NMR Spectroscopy 1H and 13C NMR spectroscopy would show shifts in the resonances of the phenyl protons and carbons upon coordination, providing information about the electronic environment and symmetry of the complex.
UV-Visible Spectroscopy The electronic spectrum would be expected to show shifts in the π-π* and n-π* transitions of the azobenzene chromophore upon coordination, as well as the appearance of new metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) bands. mdpi.com
Mass Spectrometry This technique would be used to determine the mass-to-charge ratio of the complex, confirming its composition.

X-ray Crystallography: Single-crystal X-ray diffraction is the most definitive method for determining the solid-state structure of a metal complex. For complexes of Diazene, bis(2-iodophenyl)-, X-ray crystallography would provide precise information on:

The coordination geometry around the metal center (e.g., square planar, tetrahedral, octahedral).

The bond lengths and angles of the metal-ligand bonds.

The conformation of the chelate ring.

The presence of any intramolecular (e.g., with the iodo substituents) or intermolecular interactions.

The crystal structure of the free ligand, (E)-bis(2-iodophenyl)diazene, shows a planar trans geometry. researchgate.net Upon coordination, some distortion from planarity might be expected to accommodate the geometric preferences of the metal center.

Catalytic Applications of Diazene, bis(2-iodophenyl)- Metal Complexes

While specific catalytic applications of metal complexes derived from Diazene, bis(2-iodophenyl)- are yet to be reported, the known catalytic activities of related azobenzene and diazene complexes provide a strong indication of their potential. researchgate.netwayne.edunih.govresearchgate.net

Homogeneous Catalysis in Organic Transformations

Metal complexes containing azobenzene-type ligands have been successfully employed as catalysts in a variety of homogeneous organic reactions. The electronic and steric properties of the ligand play a crucial role in tuning the catalytic activity and selectivity.

Potential Catalytic Reactions:

Cross-Coupling Reactions: Palladium complexes of azobenzene derivatives have been used in C-C and C-N bond-forming reactions. nih.govresearchgate.net The hemilabile nature that could be induced by the ortho-iodo substituents in Diazene, bis(2-iodophenyl)- might be particularly beneficial in these reactions by facilitating substrate coordination and product release.

Hydrogenation and Transfer Hydrogenation: Ruthenium and iridium complexes with nitrogen-donor ligands are known to be active catalysts for the hydrogenation of unsaturated substrates. nih.gov The electronic properties of the diazene ligand could influence the hydricity of the metal hydride intermediate, a key factor in these reactions.

Oxidation Reactions: Metal complexes can catalyze the oxidation of various organic substrates. The redox-active nature of the azobenzene moiety itself could play a role in the catalytic cycle. acs.org

The following table summarizes potential homogeneous catalytic applications based on analogous systems:

Catalytic ReactionPotential Metal CenterRationale
Suzuki-Miyaura CouplingPalladiumWell-established for Pd-azobenzene complexes. nih.gov
Heck CouplingPalladiumSimilar to Suzuki coupling, relies on Pd(0)/Pd(II) cycles.
Hydrogenation of AlkenesRhodium, RutheniumN-donor ligands are effective for these transformations. nih.gov
C-H Activation/FunctionalizationPalladium, RhodiumOrtho-directing groups facilitate this type of reaction. nih.govresearchgate.net

Heterogeneous Catalytic Systems Featuring Diazene, bis(2-iodophenyl)- Derivatives

The functionalization of Diazene, bis(2-iodophenyl)- offers a pathway to create heterogeneous catalysts. The iodine atoms provide a handle for further chemical modification, allowing the ligand or its metal complexes to be anchored onto solid supports such as silica (B1680970), polymers, or metal-organic frameworks (MOFs). lookchem.comrsc.org

Strategies for Heterogenization:

Immobilization via the Iodo Group: The carbon-iodine bond can be used in cross-coupling reactions (e.g., Sonogashira or Suzuki coupling) to attach the ligand to a functionalized support.

Post-Synthetic Modification of MOFs: A pre-synthesized MOF with reactive sites could be modified by attaching the Diazene, bis(2-iodophenyl)- ligand or its complex.

Direct Synthesis of MOFs: The ligand itself could be used as a building block for the direct synthesis of a metal-organic framework, where the metal nodes of the framework also serve as the catalytic centers.

These heterogeneous catalysts would offer the significant advantages of easy separation from the reaction mixture and potential for recycling, which are crucial for sustainable chemical processes.

Advanced Materials Science Applications and Research Involving Diazene, Bis 2 Iodophenyl

Incorporation into Functional Polymers and Macromolecular Architectures

The integration of photochromic molecules like azobenzene (B91143) derivatives into polymer structures is a well-established strategy for creating "smart" materials that respond to light. tue.nl The fundamental principle lies in the reversible trans-cis isomerization of the azobenzene unit upon irradiation with specific wavelengths of light, which induces changes in the polymer's macroscopic properties. dksh.comacs.org

Synthesis of Diazene-Containing Polymers and Copolymers

Although specific methods for the polymerization of Diazene (B1210634), bis(2-iodophenyl)- are not extensively documented, potential synthetic pathways can be inferred from the polymerization of its analogs. The reactive iodo groups on the phenyl rings are prime sites for cross-coupling reactions. For instance, palladium-catalyzed coupling reactions, such as Suzuki or Sonogashira polycondensation, are common methods for synthesizing conjugated polymers. lookchem.comcore.ac.uk In a similar vein, Diazene, bis(2-iodophenyl)- could potentially serve as a monomer in such polymerization reactions.

For example, triptycene-based azobenzene-functionalized polymers have been synthesized using a Pd-catalyzed Sonogashira cross-coupling polycondensation reaction between a diethynyl-triptycene monomer and dibromo-azobenzene derivatives. acs.org A similar approach could theoretically be applied to Diazene, bis(2-iodophenyl)-, reacting it with a suitable di-alkyne comonomer.

The table below outlines potential polymerization methods applicable to Diazene, bis(2-iodophenyl)- based on established techniques for related halo-substituted azobenzenes.

Polymerization MethodComonomer TypePotential Polymer BackboneReference for Analogous Synthesis
Suzuki PolycondensationAryl diboronic acid / esterPoly(azobenzene-alt-aryl) lookchem.com
Sonogashira PolycondensationDi-alkynePoly(azobenzene-alt-alkyne) acs.orgcore.ac.uk
Heck CouplingDivinyl compoundPoly(azobenzene-vinylene) core.ac.uk

It is important to note that the steric hindrance from the ortho-iodo substituents might influence the polymerization kinetics and the final polymer's molecular weight and properties, a factor that would require empirical investigation.

Photo-Responsive Polymer Systems and Actuators

Polymers incorporating azobenzene moieties are at the forefront of research into photo-responsive systems and actuators. dksh.com The light-induced trans-to-cis isomerization of the azobenzene unit leads to a significant change in its molecular geometry, which, when integrated into a polymer network, can be harnessed to generate macroscopic motion. tue.nl This can manifest as bending, contraction, or expansion of the polymer material, making them suitable for applications such as artificial muscles, soft robotics, and light-controlled microfluidic devices. nih.gov

While direct studies on actuators based on poly(bis(2-iodophenyl)diazene) are not available, the principles established for other azobenzene-containing polymers would likely apply. The efficiency of the photomechanical response would depend on factors such as the concentration of the diazene units within the polymer, the polymer's morphology (e.g., liquid crystalline vs. amorphous), and the degree of cross-linking. The introduction of dynamic or reversible covalent bonds into such polymer networks can also impart reprocessability and recyclability to the resulting photoactuators. nih.gov

Role in Organic Electronic and Optoelectronic Materials

Organic semiconductors are the active components in a variety of electronic and optoelectronic devices, including organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic solar cells (OSCs). aps.org The performance of these devices is intrinsically linked to the charge transport properties of the organic materials used. mdpi.com

Charge Transport and Semiconducting Properties

There is currently a lack of specific experimental data on the charge transport and semiconducting properties of Diazene, bis(2-iodophenyl)-. However, the properties of organic semiconductors are heavily influenced by their molecular structure, intermolecular interactions, and molecular packing in the solid state. aps.org The planarity of the azobenzene core and the potential for π-π stacking are crucial for efficient charge transport.

For related organic semiconductors, charge carrier mobilities are a key performance metric. For instance, some diketopyrrolopyrrole (DPP)-conjugated polymers have shown hole mobilities on the order of 10⁻² cm² V⁻¹ s⁻¹. rsc.org Bisisoindigo derivatives have exhibited balanced ambipolar charge transport with hole and electron mobilities around 0.011 and 0.015 cm² V⁻¹ s⁻¹, respectively. google.com To determine the semiconducting nature (p-type, n-type, or ambipolar) and the charge carrier mobility of Diazene, bis(2-iodophenyl)-, fabrication and characterization of OFET devices would be necessary. The presence of electron-withdrawing iodine atoms might influence the material's electron affinity and its potential as an n-type or ambipolar semiconductor.

Applications in Organic Light-Emitting Diodes (OLEDs) and Solar Cells

The application of a novel organic material in OLEDs or OSCs depends on its photophysical and electronic properties, such as its HOMO/LUMO energy levels, absorption and emission spectra, and charge carrier mobilities. google.comcore.ac.uk In OLEDs, materials can function as the light-emitting layer, host material, or charge transport layers. google.com In OSCs, the active layer typically consists of a blend of an electron donor and an electron acceptor material. mdpi.com

Given the absence of specific data for Diazene, bis(2-iodophenyl)-, its suitability for these applications remains speculative. The photochromic nature of the azobenzene unit could be a point of interest, potentially allowing for the modulation of the electronic or optical properties of a device with light. However, the stability of the different isomers and the potential for photodegradation under operational conditions would be critical concerns that need to be addressed.

Supramolecular Assembly and Nanomaterials Research

Supramolecular chemistry involves the assembly of molecules through non-covalent interactions, such as hydrogen bonding, halogen bonding, and π-π stacking, to form well-defined, functional nanostructures. nih.gov The ability of Diazene, bis(2-iodophenyl)- to participate in such interactions makes it a molecule of interest for supramolecular chemistry and the bottom-up fabrication of nanomaterials.

The iodine atoms in Diazene, bis(2-iodophenyl)- can act as halogen bond donors, interacting with electron-donating atoms (e.g., nitrogen, oxygen) on other molecules. This has been observed in the supramolecular structures of related iodinated compounds. For example, in the crystal structure of (E,E)-1-(2-iodophenyl)-4-(nitrophenyl)-2,3-diaza-1,3-butadienes, iodo-nitro interactions play a role in linking the molecules. iucr.org Similarly, the supramolecular arrangement of (E)-1,2-bis[2-(methylsulfanyl)phenyl]diazene is influenced by interactions involving the ortho-substituent. evitachem.com These examples suggest that Diazene, bis(2-iodophenyl)- could be a versatile building block for designing supramolecular co-crystals and networks with specific topologies and functionalities.

Furthermore, the photoisomerization of the diazene unit can be used to reversibly control the supramolecular assembly process. This could lead to the development of photo-responsive gels, liquid crystals, or other nanomaterials where the morphology and properties can be switched with light. nih.gov

Self-Assembly Strategies for Diazene-Based Systems

The self-assembly of diazene-based molecules into ordered supramolecular structures is driven by a combination of non-covalent interactions. Aromatic azo compounds are known to form liquid crystal phases and other organized systems through these interactions. acs.org In the case of iodo-substituted diazenes, halogen bonding plays a crucial role alongside other forces.

Halogen bonding (X-bond) is a highly directional interaction between an electrophilic region on a halogen atom (the σ-hole) and a Lewis base. mdpi.com In molecules like Diazene, bis(2-iodophenyl)-, the iodine atoms can serve as effective halogen-bond donors, guiding the molecules to assemble into predictable patterns. This strategy has been demonstrated with structurally similar compounds, such as 1,2-bis(2,3,5,6-tetrafluoro-4-iodophenyl)diazene, which acts as a halogen-bond donor to form visible light-responsive gels when mixed with a halogen-bond acceptor. mdpi.com This provides a powerful method for creating photoresponsive supramolecular materials whose phase transitions can be triggered by light. mdpi.com

Beyond halogen bonding, other intermolecular forces contribute to the self-assembly of these systems. These include:

π-π Stacking: Arising from the interaction between the aromatic phenyl rings.

Dipole-Dipole Interactions: Resulting from the polarity of the azo group and the carbon-iodine bonds.

These varied interactions allow for the construction of complex, multi-dimensional architectures from diazene-based building blocks. researchgate.net

Interaction TypeDescriptionRole in Self-AssemblyRelevant Compounds Example
Halogen BondingA non-covalent interaction involving a halogen atom as an electrophilic species. mdpi.comProvides high directionality and control over supramolecular architecture.1,2-bis(2,3,5,6-tetrafluoro-4-iodophenyl)diazene mdpi.com
π-π StackingAttractive interaction between aromatic rings.Stabilizes layered structures and promotes order in liquid crystals.Aromatic azo compounds acs.org
Hydrogen BondingInteraction between a hydrogen atom and an electronegative atom (e.g., N, O). While not intrinsic to the parent molecule, it is a key strategy in functionalized derivatives. researchgate.netDirects assembly in systems functionalized with groups like carboxylic acids or amides.(E)‐4',4”'‐(diazene‐1,2‐diyl) bis(([1,1'‐biphenyl]‐3,5‐dicarboxylic acid)) researchgate.net

Fabrication of Nanostructures and Thin Films for Advanced Functionality

The self-assembly properties of Diazene, bis(2-iodophenyl)- and related compounds are leveraged to fabricate functional nanomaterials, including nanostructures and thin films. mdpi.com These materials are of interest for applications in electronics and optoelectronics.

Nanostructures: Through processes like gelation, diazene-based systems can form extended fibrous networks, creating soft materials with stimuli-responsive properties. mdpi.com For instance, the halogen-bond-driven self-assembly of an iodo-substituted diazene with an azopyridine derivative resulted in an organogel that undergoes a gel-to-sol transition upon irradiation with visible light. mdpi.com This demonstrates the potential for creating smart materials where properties can be controlled externally.

Thin Films: Thin films of materials containing iodophenyl groups can be fabricated using various deposition techniques. mdpi.combeilstein-journals.org A common strategy involves the spontaneous grafting of a diazonium salt onto a substrate. This method has been used to create iodophenyl thin films that can serve as a foundation for surface-initiated polymerization, allowing for the growth of polymer brushes with controlled architecture. chemrxiv.org A similar approach could be envisioned for Diazene, bis(2-iodophenyl)-, enabling its immobilization onto surfaces to create functional coatings. The thickness of such films can range from nanometers to micrometers, and their properties are highly dependent on the deposition conditions. mdpi.com These films could find use in creating molecular switches or as components in optical devices. lppcollegerisod.ac.inlookchem.com

Sensing and Detection Methodologies Based on Diazene, bis(2-iodophenyl)-

The inherent properties of the diazene group and the reactive nature of the iodophenyl moieties make Diazene, bis(2-iodophenyl)- a promising candidate for developing novel sensors. lppcollegerisod.ac.in Azo compounds are widely utilized as optical sensing agents and in the fabrication of smart sensors. lppcollegerisod.ac.in

Design of Chemo- and Biosensors

The fundamental design of a sensor involves a recognition element that selectively interacts with a target analyte and a transducer that converts this interaction into a measurable signal. researchgate.netmdpi.comnih.gov In sensors based on Diazene, bis(2-iodophenyl)-, the molecule itself can act as the recognition element and participate in the transduction process.

Chemosensor Design: For the detection of small molecules or ions (analytes), chemosensors can be designed to leverage the unique chemical features of Diazene, bis(2-iodophenyl)-. Design strategies may include:

Photoisomerization-Based Sensing: The central azo bond can switch between its trans and cis isomers upon light irradiation. mdpi.com The binding of an analyte can influence this switching behavior, leading to a detectable change in the UV-visible absorption spectrum or fluorescence properties. Triptycene-based azo-polymers, for example, have been used as fluorescent chemosensors for detecting picric acid. acs.org

Halogen Bond-Mediated Recognition: The iodine atoms can form halogen bonds with Lewis basic sites on an analyte. This specific interaction can be the basis for selective recognition, causing a measurable optical or electrochemical response.

Analyte-Induced Perturbation: The binding of an analyte can perturb the electronic structure of the entire molecule, leading to a color change (colorimetric sensing) or a change in fluorescence (fluorometric sensing). rsc.org

Biosensor Design: For detecting biological molecules, the core diazene structure can be functionalized with biorecognition elements like enzymes or antibodies. mdpi.commdpi.com Alternatively, the molecule can be incorporated into a matrix, such as a molecularly imprinted polymer (MIP), that is designed to selectively bind a target biomolecule. nih.gov The diazene unit would then act as a signal reporter for the binding event.

Optical and Electrochemical Sensing Platforms for Analytes

Sensing platforms provide the physical framework for the sensor and are broadly classified by their transduction mechanism, such as optical or electrochemical.

Optical Sensing Platforms: These platforms detect changes in light absorption, fluorescence, or phosphorescence. rsc.org

Colorimetric Sensing: A simple and effective method where the interaction with an analyte causes a visible color change. This is often due to changes in the π-conjugated system of the sensor molecule.

Fluorescence Sensing: This highly sensitive technique relies on changes in the fluorescence emission of the sensor molecule. Binding of an analyte can lead to fluorescence enhancement or quenching. nih.gov For example, a triptycene-based azo-polymer exhibits very weak fluorescence, but the intensity increases significantly upon UV irradiation that induces trans-to-cis isomerization, a property that could be modulated by an analyte. acs.org

Electrochemical Sensing Platforms: These platforms measure changes in electrical properties, such as current or potential, resulting from the analyte-sensor interaction. mdpi.comresearchgate.net

Platform Fabrication: An electrochemical sensor could be fabricated by modifying an electrode surface (e.g., screen-printed carbon or gold nanoparticle-coated electrodes) with Diazene, bis(2-iodophenyl)-. nih.govnih.gov

Detection Mechanism: The diazene group is electrochemically active. An analyte binding to the immobilized molecule could alter its redox potential or the rate of electron transfer, leading to a change in the voltammetric or amperometric signal. The detection of bisphenol A, for instance, has been achieved using electrodes modified with metalloporphyrins, where the electrochemical process on the electrode surface is controlled by adsorption of the analyte. nih.gov A similar principle could apply to a Diazene, bis(2-iodophenyl)- based sensor.

Sensing PlatformTransduction PrinciplePotential Mechanism for Diazene, bis(2-iodophenyl)-Reported Limit of Detection (LOD) for Related Systems
Optical (Fluorescence)Change in fluorescence intensity or wavelength upon analyte binding. nih.govAnalyte interaction modulates the photoisomerization or electronic structure of the diazene core. acs.org1.35 × 10⁻⁵ M (for an Fe³⁺ sensor) nih.gov
Electrochemical (Voltammetry)Change in current response at a specific potential due to analyte interaction. nih.govAnalyte binding to the electrode-immobilized molecule alters its redox behavior.0.36 nM (for a Bisphenol A sensor) nih.gov

Research on Derivatives and Analogues of Diazene, Bis 2 Iodophenyl

Synthesis and Characterization of Substituted Analogues

The synthesis of substituted analogues of Diazene (B1210634), bis(2-iodophenyl)- would likely follow established methodologies for azobenzene (B91143) synthesis, with modifications to accommodate the ortho-iodo substitution. The primary route would involve the coupling of appropriately substituted 2-iodoanilines.

A common method for synthesizing symmetrical azobenzenes is the oxidation of anilines. For instance, the synthesis of (E)-1,2-bis(4-iodophenyl)diazene can be achieved through the oxidation of 4-iodoaniline (B139537) using an oxidizing agent like potassium permanganate (B83412) (KMnO4) in the presence of a copper sulfate (B86663) catalyst. A similar approach could be adapted for the synthesis of substituted Diazene, bis(2-iodophenyl)- derivatives, starting from the corresponding substituted 2-iodoanilines.

Another versatile method is the Mills reaction, which involves the condensation of a nitrosobenzene (B162901) with an aniline (B41778). To synthesize unsymmetrical derivatives of Diazene, bis(2-iodophenyl)-, a substituted 2-iodonitrosobenzene could be reacted with a different substituted 2-iodoaniline (B362364).

The characterization of these synthesized analogues would rely on standard spectroscopic techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the molecular structure, including the position and nature of substituents on the phenyl rings.

Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition.

Infrared (IR) Spectroscopy: Helps in identifying the characteristic functional groups, particularly the N=N stretching vibration of the azo group.

UV-Visible Spectroscopy: Used to study the electronic transitions (n-π* and π-π*) of the azobenzene chromophore, which are sensitive to substitution.

The introduction of substituents onto the phenyl rings of Diazene, bis(2-iodophenyl)- is expected to significantly influence its electronic and steric properties. These changes are critical for tuning the molecule for specific applications.

Electronic Effects: Substituents are broadly classified as electron-donating groups (EDGs) or electron-withdrawing groups (EWGs).

Electron-Donating Groups (e.g., -OCH₃, -CH₃): These groups increase the electron density of the π-system. This generally leads to a red-shift (bathochromic shift) in the π-π* absorption band in the UV-Vis spectrum, meaning the compound will absorb light at longer wavelengths.

Electron-Withdrawing Groups (e.g., -NO₂, -CN): These groups decrease the electron density of the π-system, typically causing a blue-shift (hypsochromic shift) of the π-π* band.

The position of the substituent (ortho, meta, or para to the azo group) also plays a crucial role. For instance, a para-substituent will have a more pronounced electronic effect due to direct conjugation with the azo bridge.

Steric Effects: The ortho-iodo groups in Diazene, bis(2-iodophenyl)- already impose significant steric hindrance around the azo linkage. The introduction of additional substituents, particularly at the other ortho position (C6), would further increase this steric bulk. This can lead to:

Twisting of the Phenyl Rings: Increased steric hindrance can force the phenyl rings to twist out of planarity with respect to the N=N double bond. This disruption of conjugation can affect the electronic properties, often leading to a blue-shift in the absorption spectrum.

Influence on Isomerization: The steric bulk around the azo group can impact the kinetics and thermodynamics of the trans-cis photoisomerization, a hallmark of azobenzenes. Bulky ortho-substituents can destabilize the planar trans isomer, potentially making the cis isomer more stable or influencing the energy barrier for isomerization.

A hypothetical data table illustrating the potential effects of substituents on the properties of a Diazene, bis(2-iodophenyl)- analogue is presented below.

Substituent (at C4)Electronic NatureExpected Effect on λmax (π-π*)Expected Steric Impact
-H (unsubstituted)NeutralReferenceModerate
-OCH₃Electron-DonatingRed-shiftMinimal additional
-NO₂Electron-WithdrawingBlue-shiftMinimal additional
-C(CH₃)₃Electron-Donating (weak)Slight Red-shiftSignificant additional

The relationship between the molecular structure of substituted Diazene, bis(2-iodophenyl)- analogues and their macroscopic properties is key to their application in materials science.

Photo-responsive Materials: The photoisomerization of the azo group can be harnessed to create photo-switchable materials. The change in molecular geometry between the trans and cis isomers can alter properties like liquid crystal phase, solubility, and surface energy. The nature and position of substituents would fine-tune the switching wavelength, thermal stability of the isomers, and the magnitude of the property change.

Liquid Crystals: Azobenzenes are well-known liquid crystalline materials (mesogens). The rod-like shape of the trans isomer is conducive to forming ordered liquid crystal phases. By attaching appropriate substituents (e.g., long alkyl chains), it is conceivable to design Diazene, bis(2-iodophenyl)- derivatives that exhibit specific mesophases (nematic, smectic). The steric hindrance from the ortho-iodo groups could influence the packing and thus the type of mesophase formed.

Nonlinear Optics: The extended π-conjugation in azobenzenes can give rise to nonlinear optical (NLO) properties. Push-pull systems, with an EDG on one phenyl ring and an EWG on the other, are particularly effective. A substituted Diazene, bis(2-iodophenyl)- with such a push-pull configuration could be a candidate for NLO materials.

Hybrid Systems and Conjugated Frameworks Incorporating the Diazene, bis(2-iodophenyl)- Core

The Diazene, bis(2-iodophenyl)- unit can serve as a versatile building block for constructing larger, functional molecular architectures due to the presence of the reactive iodo groups.

The iodine atoms on the Diazene, bis(2-iodophenyl)- core are ideal handles for extending the π-conjugation through cross-coupling reactions, such as the Sonogashira, Suzuki, or Stille couplings.

Sonogashira Coupling: This reaction would allow for the coupling of terminal alkynes to the ortho-positions, creating a diarylacetylene linkage. This would significantly extend the π-system in a linear fashion, leading to materials with red-shifted absorption and potentially enhanced electronic conductivity.

Suzuki Coupling: Coupling with boronic acids or esters would introduce additional aryl or heteroaryl groups. This can be used to build up more complex, multi-dimensional conjugated systems.

The extension of the π-system would be expected to have the following effects:

Bathochromic Shift: A significant red-shift in the UV-Vis absorption spectrum, pushing the absorption towards the visible and even near-infrared regions.

Reduced Band Gap: A smaller HOMO-LUMO gap, which is desirable for applications in organic electronics such as organic photovoltaics (OPVs) and organic field-effect transistors (OFETs).

Enhanced Two-Photon Absorption: Extended conjugation often leads to enhanced two-photon absorption cross-sections, which is relevant for applications in photodynamic therapy and 3D microfabrication. evitachem.com

A hypothetical example of an extended π-system is shown in the table below.

Coupling PartnerResulting LinkageExpected Property Change
Phenylacetylene-C≡C-PhExtended linear conjugation, significant red-shift
Thiophene-2-boronic acid-ThiopheneIntroduction of heteroaromatic unit, potential for improved charge transport
9,9-Dioctylfluorene-2,7-diboronic acid-Fluorene-Creation of a conjugated polymer with high fluorescence quantum yield

The di-functional nature of Diazene, bis(2-iodophenyl)- makes it an excellent candidate for the synthesis of macrocycles and for use in supramolecular chemistry.

Macrocycle Synthesis: By reacting Diazene, bis(2-iodophenyl)- with a di-functional linker molecule under high-dilution conditions, macrocycles can be formed. For example, a double Sonogashira coupling with a di-alkyne linker would yield a macrocycle containing the azobenzene unit. Such macrocycles can act as host molecules for specific guests, with the photo-isomerization of the azo group providing a mechanism for controlling guest binding and release.

Supramolecular Assembly: The iodine atoms can act as halogen bond donors. Halogen bonding is a highly directional non-covalent interaction that can be used to control the self-assembly of molecules in the solid state or in solution. Diazene, bis(2-iodophenyl)- and its derivatives could be designed to form specific supramolecular architectures, such as 1D chains, 2D sheets, or 3D networks, through halogen bonding interactions with suitable halogen bond acceptors (e.g., pyridines, ethers). The photo-switchable nature of the azobenzene core could then be used to reversibly alter these supramolecular structures. For instance, a closely related fluorinated analogue, 1,2-bis(2,3,5,6-tetrafluoro-4-iodophenyl)diazene, has been used as a halogen bond donor to create photo-responsive supramolecular gels.

Future Research Directions and Emerging Opportunities for Diazene, Bis 2 Iodophenyl

Addressing Current Challenges in Synthesis and Application

The primary route for synthesizing Diazene (B1210634), bis(2-iodophenyl)- typically involves the oxidative coupling of 2-iodoaniline (B362364). evitachem.com However, the practical application and further derivatization of this compound face notable challenges. A significant hurdle is its apparent low reactivity in certain chemical transformations. For instance, in studies involving the reaction of various azobenzenes with diethyl azodicarboxylate, 1,2-bis(2-iodophenyl)diazene was reported to be unreactive, failing to yield the expected product. rsc.org

This inertness may be attributed to a combination of steric hindrance and electronic effects imposed by the bulky iodine atoms positioned ortho to the diazene linkage. These iodine atoms can shield the azo group and the adjacent carbon atoms on the phenyl rings, impeding the approach of reactants. Overcoming these challenges will require the development of novel synthetic strategies and catalyst systems specifically designed to handle sterically demanding substrates. Future research could focus on:

Optimizing Reaction Conditions: A systematic investigation into catalysts, solvents, and reaction conditions for coupling and functionalization reactions could enhance yields and reactivity.

Alternative Synthetic Routes: Exploring methods beyond the direct oxidation of anilines, such as those utilizing different starting materials or reaction pathways, might provide more efficient access to the target molecule and its derivatives. rsc.orgresearchgate.net

Catalyst Design: Developing catalysts with smaller steric profiles or longer linker arms could facilitate reactions at the sterically hindered sites of the molecule.

Exploration of Novel Reactivity and Transformation Pathways

The true potential of Diazene, bis(2-iodophenyl)- lies in the unique reactivity conferred by the combination of the azo group and the two ortho-iodo substituents. The carbon-iodine bonds are well-known reactive sites for a variety of cross-coupling reactions, opening avenues for constructing complex molecular architectures.

Emerging research directions could include:

Palladium-Catalyzed Annulation: Inspired by the reactivity of 1-(2-iodoaryl)triazenes, which undergo palladium-catalyzed annulation with alkynes to form cinnolines, Diazene, bis(2-iodophenyl)- could serve as a precursor for novel bis-cinnoline structures or related polycyclic aromatic systems. ntu.edu.sg

Cross-Coupling Reactions: The two iodine atoms are prime handles for well-established cross-coupling reactions such as Suzuki, Sonogashira, and Heck couplings. This would allow for the introduction of a wide range of functional groups, leading to new polymers, macrocycles, or molecular switches. Unexpected products, such as 3-allenyl-2H-indazoles found during Sonogashira coupling of a related 1-(2-iodophenyl)-2-phenyldiazene, highlight the potential for discovering novel transformation pathways. ntu.edu.sg

Transformations of the Azo Group: The N=N double bond itself offers a site for chemical modification. Reduction can yield the corresponding 1,2-bis(2-iodophenyl)hydrazine, a potentially useful ligand or synthetic intermediate. ntu.edu.sg Additionally, addition of organometallic reagents across the azo bond could lead to tri- and tetra-substituted hydrazine (B178648) derivatives. ntu.edu.sg

A summary of potential reaction pathways is presented below.

Reaction TypePotential ReactantsPotential Products
Palladium-Catalyzed AnnulationInternal AlkynesSubstituted Cinnolines
Sonogashira CouplingTerminal AlkynesAlkynyl-substituted Azobenzenes
Suzuki CouplingBoronic AcidsAryl-substituted Azobenzenes
ReductionH2/Pd/C, Zn/HCOOH1,2-bis(2-iodophenyl)hydrazine
Organometallic AdditionGrignard or Organolithium ReagentsTrisubstituted Hydrazines

Integration with Advanced Characterization and Computational Techniques

A deeper understanding of the structural, electronic, and photophysical properties of Diazene, bis(2-iodophenyl)- is crucial for its rational design and application. The integration of advanced analytical methods and computational chemistry is essential for elucidating these characteristics.

Advanced Crystallography: While the crystal structure of the related (E)-1-(2-Iodophenyl)-2-phenyldiazene has been determined, showing an approximately planar molecule with a trans configuration around the N=N bond, a detailed X-ray analysis of Diazene, bis(2-iodophenyl)- is needed. researchgate.net This would provide precise information on bond lengths, bond angles, and the dihedral angle between the phenyl rings, offering insights into the steric strain imposed by the ortho-iodo groups.

Computational Modeling: Density Functional Theory (DFT) calculations can be a powerful predictive tool. As demonstrated for similar compounds, DFT can be used to optimize molecular geometry, calculate HOMO-LUMO energy gaps, map the molecular electrostatic potential (MEP) to identify reactive sites, and analyze natural bond orbitals (NBO) to understand intramolecular interactions. iucr.orgtandfonline.comtandfonline.com Such studies can help rationalize the observed reactivity and guide the design of new experiments. researchgate.net

Hirshfeld Surface Analysis: This technique can be employed to visualize and quantify intermolecular interactions within the crystal lattice, such as van der Waals forces or potential halogen bonding involving the iodine atoms, which could influence the material's bulk properties. iucr.org

Spectroscopic Analysis: Detailed investigation using UV-Vis, fluorescence, and NMR spectroscopy is necessary to characterize the photophysical properties, including the well-known E/Z (trans/cis) photoisomerization characteristic of azobenzenes, which is fundamental to their application in molecular switches and photosensitive materials. sdstate.edu

Interdisciplinary Research Bridging Chemistry, Materials Science, and Engineering

The unique structural features of Diazene, bis(2-iodophenyl)- make it a compelling candidate for interdisciplinary research, particularly at the interface of chemistry, materials science, and engineering. taylorfrancis.comyoutube.com The presence of two reactive iodine sites and a photoresponsive azo core provides a versatile platform for creating novel functional materials.

Materials Science: The compound can be used as a monomer or cross-linking agent to synthesize novel polymers and microporous organic frameworks. lookchem.com The heavy iodine atoms could impart useful properties such as high refractive index or enhanced intersystem crossing for applications in photodynamic therapy or organic light-emitting diodes (OLEDs). The photoisomerization of the azo group could be harnessed to create smart materials, including photo-controlled surfaces, drug delivery systems, and liquid crystals. researchgate.netlookchem.com

Engineering and Nanotechnology: The molecule could serve as a building block in the bottom-up synthesis of complex nanostructures. For example, its rigid structure and reactive handles could be utilized in the synthesis of nanographenes or other polycyclic aromatic hydrocarbons through reactions like Diels-Alder cycloadditions followed by extrusion. mdpi.com Its ability to form self-assembled monolayers on surfaces could be explored for creating functional interfaces in molecular electronics or sensors.

The convergence of synthetic chemistry with materials science and engineering will be key to unlocking the full potential of Diazene, bis(2-iodophenyl)- and translating its unique molecular properties into tangible technological advancements. youtube.com

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing diazene, bis(2-iodophenyl)-, and how can reaction yields be optimized?

  • Methodological Answer : The compound can be synthesized via diazo coupling reactions using 2-iodoaniline as a precursor. A reported method involves nitrosation of the amine followed by oxidative coupling under controlled pH (e.g., acidic conditions). Yield optimization requires precise stoichiometric ratios of reactants (e.g., NaNO₂:HCl), temperature control (0–5°C to minimize side reactions), and inert atmosphere conditions to prevent decomposition. Characterization via NMR and IR spectroscopy confirms successful synthesis, with peaks at ~1443 cm⁻¹ (N=N stretch) and aromatic C-H stretches .

Q. How is the crystal structure of diazene, bis(2-iodophenyl)- determined, and what are its key crystallographic parameters?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The compound crystallizes in the monoclinic space group P2₁/c with unit cell parameters a = 4.6306 Å, b = 18.1105 Å, c = 15.3748 Å, and β = 98.532°. Data collection using MoKα radiation (λ = 0.71073 Å) at 296 K reveals a planar trans-geometry with ortho-iodine substituents. Refinement via SHELXL (e.g., SHELX-2018) is critical for resolving π-stacking interactions along the a-axis, with closest C⋯C distances of 3.383 Å .

Q. What safety precautions are necessary when handling diazene, bis(2-iodophenyl)- in the laboratory?

  • Methodological Answer : Based on analogous diazene compounds, this compound likely exhibits acute oral toxicity (Category 4), skin irritation (Category 2), and respiratory sensitization. Use PPE (gloves, goggles, lab coat), work in a fume hood, and avoid inhalation. Emergency measures include rinsing eyes with water (15+ minutes) and seeking medical attention for ingestion. Store in airtight containers away from light to prevent degradation .

Advanced Research Questions

Q. How do intermolecular interactions in diazene, bis(2-iodophenyl)- influence its solid-state properties?

  • Methodological Answer : Offset π-stacking interactions between aromatic rings and iodine-mediated halogen bonding contribute to columnar packing along the a-axis, as observed in SC-XRD. These interactions enhance thermal stability and may affect photoresponsive behavior due to the azo group’s cis-trans isomerization. Computational modeling (DFT) can quantify interaction energies, while DSC/TGA experiments assess thermal stability .

Q. What analytical techniques resolve contradictions between spectroscopic and crystallographic data for this compound?

  • Methodological Answer : Discrepancies in bond lengths (e.g., N=N from IR vs. XRD) arise from dynamic effects in solution vs. static solid-state structures. High-resolution mass spectrometry (HRMS) validates molecular weight, while variable-temperature NMR can probe conformational flexibility. Cross-validate crystallographic data with powder XRD to rule out polymorphism .

Q. How can reaction conditions be tailored to minimize iodine displacement during synthesis?

  • Methodological Answer : Iodine’s susceptibility to nucleophilic displacement requires mild reaction conditions. Use low-polarity solvents (e.g., dichloromethane), avoid strong bases, and employ protecting groups for the aromatic ring. Monitor reaction progress via TLC with iodine staining or HPLC-MS to detect byproducts .

Data Analysis & Experimental Design

Q. What strategies improve refinement accuracy when using SHELX software for this compound’s crystal structure?

  • Methodological Answer : In SHELXL, constrain isotropic displacement parameters for heavy atoms (iodine) and apply riding models for H-atoms. Use the TWIN/BASF commands if twinning is detected. Validate refinement with R-factor convergence (<5%) and check residual electron density maps for missed solvent molecules .

Q. How does the ortho-iodine substitution affect the electronic structure and reactivity of the azo group?

  • Methodological Answer : The electron-withdrawing iodine substituent increases the azo group’s electrophilicity, favoring reduction reactions. UV-vis spectroscopy shows a redshift in λ_max due to extended conjugation. Cyclic voltammetry can quantify redox potentials, while DFT calculations (e.g., HOMO-LUMO gaps) predict reactivity trends .

Tables for Key Data

Property Value Method/Source
Crystal SystemMonoclinic (P2₁/c)SC-XRD
N=N Stretching Frequency1443 cm⁻¹IR Spectroscopy
π-Stacking Distance3.383 ÅSC-XRD
Molecular Weight433.88 g/molHRMS

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.